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Compound of Interest

Compound Name: N-Allylmethylamine

Cat. No.: B1265532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Allylmethylamine, a valuable building block in organic synthesis. The document details the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for N-Allylmethylamine.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons

and their neighboring environments in a molecule.

Table 1: ¹H NMR Spectroscopic Data for N-Allylmethylamine
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~5.8 m - H-2

~5.1 m - H-3a, H-3b

~3.0 d ~6.0 H-1

~2.3 s - H-4

~1.5 br s - N-H

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon

environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for N-Allylmethylamine

Chemical Shift (δ) ppm Assignment

~136 C-2

~116 C-3

~56 C-1

~36 C-4

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:
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Dissolve 5-25 mg of N-Allylmethylamine in approximately 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-

to-noise ratio.

For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope. A proton-decoupled spectrum is usually acquired to simplify

the spectrum to single peaks for each unique carbon.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for N-Allylmethylamine
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, broad N-H stretch (secondary amine)

~3080 Medium =C-H stretch (alkene)

~2970, ~2850 Strong C-H stretch (alkane)

~1645 Medium C=C stretch (alkene)

~1450 Medium C-H bend (alkane)

~1120 Medium C-N stretch

~990, ~915 Strong
=C-H bend (alkene, out-of-

plane)

Experimental Protocol for FTIR Spectroscopy
For a liquid sample like N-Allylmethylamine, the Attenuated Total Reflectance (ATR) or neat

liquid cell method can be used.

ATR-FTIR Protocol:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small drop of N-Allylmethylamine onto the center of the crystal.

Acquire the IR spectrum of the sample.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the

analysis of volatile compounds like N-Allylmethylamine.
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Table 4: Mass Spectrometry Data for N-Allylmethylamine (Electron Ionization)

m/z Relative Abundance (%) Assignment

71 ~30 [M]⁺ (Molecular Ion)

56 100 [M - CH₃]⁺

44 ~80 [CH₂=NHCH₃]⁺

41 ~40 [C₃H₅]⁺ (Allyl cation)

30 ~50 [CH₂=NH₂]⁺

Experimental Protocol for Electron Ionization Mass
Spectrometry

Introduce a small amount of the volatile N-Allylmethylamine sample into the mass

spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe.

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV).

The resulting ions and fragment ions are accelerated and separated by the mass analyzer.

The detector records the abundance of each ion at its specific mass-to-charge ratio.

Visualization of Spectroscopic Analysis
Relationship between Spectroscopic Techniques and
Structural Information
The following diagram illustrates how different spectroscopic techniques provide

complementary information to elucidate the structure of N-Allylmethylamine.
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Spectroscopic Techniques Structural Information

¹H NMR Proton Environment &
Connectivity
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Caption: Relationship between spectroscopic techniques and the structural information they

provide.

General Experimental Workflow for Spectroscopic
Analysis
The diagram below outlines a typical workflow for the spectroscopic analysis of a chemical

sample like N-Allylmethylamine.
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To cite this document: BenchChem. [Spectroscopic Data of N-Allylmethylamine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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